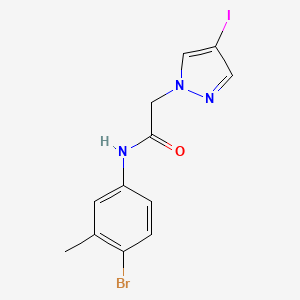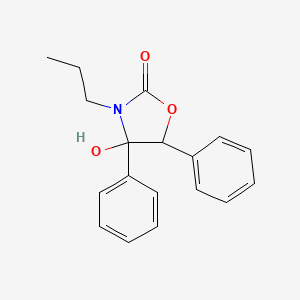![molecular formula C13H7BrF3N3O2 B11067090 5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide CAS No. 727675-86-7](/img/structure/B11067090.png)
5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a furan ring substituted at the 2-position with a benzimidazole moiety, which is further substituted with a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the bromine and trifluoromethyl groups. The final step involves the formation of the furan-2-carboxamide moiety.
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Bromine and Trifluoromethyl Groups: The bromine atom can be introduced via bromination using bromine or N-bromosuccinimide (NBS). The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of Furan-2-carboxamide Moiety: The final step involves the coupling of the benzimidazole derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The furan ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki or Heck reactions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form more complex biaryl or heteroaryl compounds.
Scientific Research Applications
5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. The furan ring can contribute to the compound’s overall electronic properties, influencing its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has a similar furan-2-carboxamide core but differs in the substituents on the benzimidazole ring.
5-bromo-2-(trifluoromethyl)-1H-benzimidazole: This compound lacks the furan-2-carboxamide moiety but shares the benzimidazole core with similar substituents.
Uniqueness
5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide is unique due to the combination of its structural features, including the furan ring, benzimidazole core, bromine atom, and trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
727675-86-7 |
|---|---|
Molecular Formula |
C13H7BrF3N3O2 |
Molecular Weight |
374.11 g/mol |
IUPAC Name |
5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H7BrF3N3O2/c14-9-5-4-8(22-9)11(21)18-6-2-1-3-7-10(6)20-12(19-7)13(15,16)17/h1-5H,(H,18,21)(H,19,20) |
InChI Key |
ZENFGXRFQXBDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(O3)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11067013.png)
![2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide](/img/structure/B11067015.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11067017.png)
![(1R,11R,12S,16R)-11-(4-fluorobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11067019.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 4-oxo-N-(phenylmethyl)-](/img/structure/B11067025.png)
![3-Furancarboxylic acid, 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester](/img/structure/B11067026.png)
![2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11067032.png)
![N-benzyl-4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B11067040.png)


![Methyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B11067073.png)
![2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11067075.png)

![Quinoline, 2-methyl-4-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11067093.png)
